molecular formula C21H22ClN3O5S B2635179 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride CAS No. 1215364-85-4

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride

Cat. No. B2635179
CAS RN: 1215364-85-4
M. Wt: 463.93
InChI Key: CJZULDVCMGKQTP-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C21H22ClN3O5S and its molecular weight is 463.93. The purity is usually 95%.
BenchChem offers high-quality N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cytotoxic Activity

A study by Deady et al. (2003) describes the synthesis and testing of carboxamide derivatives, including the mentioned compound, for their cytotoxic properties against different cancer cell lines such as murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. The research highlighted the potent cytotoxic nature of some derivatives, with IC50 values less than 10 nM, indicating their potential as anticancer agents Deady, L., Rodemann, T., Zhuang, L., Baguley, B., & Denny, W. (2003). Journal of Medicinal Chemistry.

Ring Contraction and Expansion Studies

Another aspect of research involving this compound focuses on its chemical behavior, specifically ring contraction and expansion processes. Khalaj and Adibpour (2008) explored the ring contraction of benzo[f][1,2]thiazepine-1,1-dioxides to benzo[e][1,2]thiazine-1,1-dioxides, providing insights into the chemical reactivity and potential for creating novel derivatives with varied biological activities Khalaj, A., & Adibpour, N. (2008). Synthetic Communications.

Antimicrobial Activity

The antimicrobial potential of related chemical structures was investigated by Palkar et al. (2017), who designed and synthesized novel analogs demonstrating promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This research emphasizes the broader spectrum of biological activities that compounds with similar structural frameworks might possess Palkar, M., Patil, A., Hampannavar, G., Shaikh, M. S., Patel, H., Kanhed, A., Yadav, M., & Karpoormath, R. (2017). Medicinal Chemistry Research.

Potential as PET Radiotracers

Gao, Wang, and Zheng (2018) explored the synthesis of carbon-11-labeled CK1 inhibitors for imaging of Alzheimer's disease, showcasing the utility of such compounds in developing diagnostic tools in neurodegenerative research. The study indicates the versatility of these compounds beyond therapeutic applications to include diagnostic imaging Gao, M., Wang, M., & Zheng, Q. (2018). Bioorganic & Medicinal Chemistry Letters.

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S.ClH/c1-23(2)7-8-24(20(25)18-11-26-14-5-3-4-6-15(14)29-18)21-22-13-9-16-17(28-12-27-16)10-19(13)30-21;/h3-6,9-10,18H,7-8,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZULDVCMGKQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4COC5=CC=CC=C5O4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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